molecular formula C20H24N2 B271832 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine

2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine

Cat. No. B271832
M. Wt: 292.4 g/mol
InChI Key: BFYFOJOEDBXSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine, also known as IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. IBP belongs to the class of tryptamines, which are organic compounds that contain an indole ring and an amino group.

Mechanism of Action

The exact mechanism of action of 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine is not fully understood, but it is thought to involve the modulation of serotonin receptors, particularly the 5-HT2A receptor. 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been shown to act as a partial agonist at the 5-HT2A receptor, which may contribute to its antidepressant and anxiolytic effects. 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT7 receptors.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has also been shown to decrease levels of corticosterone, a hormone that is involved in the stress response. Additionally, 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been shown to increase levels of dopamine and norepinephrine, two neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine in lab experiments is its relatively low toxicity compared to other tryptamines. Additionally, 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been shown to have a favorable safety profile in animal studies. However, one limitation of using 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental designs.

Future Directions

There are several future directions for research on 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine. One area of interest is the development of 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine analogs with improved pharmacological properties and selectivity for specific serotonin receptors. Another area of interest is the investigation of 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine involves several steps, starting with the reaction of indole-3-acetaldehyde with 4-isopropylbenzylamine to form the intermediate 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)acetamide. This intermediate is then reduced with sodium borohydride to yield 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine. The purity of 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine can be increased through recrystallization.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been studied for its potential therapeutic effects in various fields of research, including neuroscience, pharmacology, and psychiatry. In neuroscience, 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In pharmacology, 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been investigated for its potential as a novel antidepressant and anxiolytic agent. In psychiatry, 2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine has been studied for its potential as a treatment for substance use disorders and addiction.

properties

Product Name

2-(1H-indol-3-yl)-N-(4-isopropylbenzyl)ethanamine

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(4-propan-2-ylphenyl)methyl]ethanamine

InChI

InChI=1S/C20H24N2/c1-15(2)17-9-7-16(8-10-17)13-21-12-11-18-14-22-20-6-4-3-5-19(18)20/h3-10,14-15,21-22H,11-13H2,1-2H3

InChI Key

BFYFOJOEDBXSFC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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